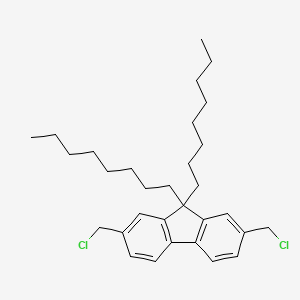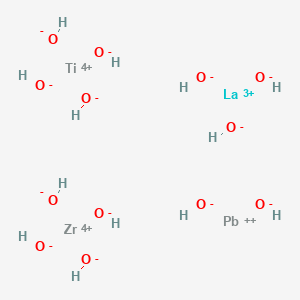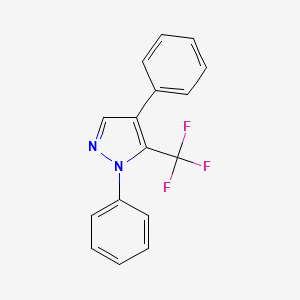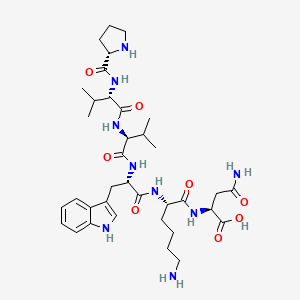
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two chloromethyl groups at the 2 and 7 positions and two octyl groups at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene typically involves the chloromethylation of 9,9-dioctylfluorene. This process can be carried out using paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
化学反应分析
Types of Reactions
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is 2,7-dimethyl-9,9-dioctyl-9H-fluorene.
科学研究应用
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to study the interactions between organic molecules and biological systems.
Industry: The compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The octyl groups provide hydrophobic characteristics, which can influence the compound’s interactions with other molecules and materials.
相似化合物的比较
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with a naphthalene core instead of a fluorene core.
2,7-Bis(bromomethyl)-9,9-dioctyl-9H-fluorene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
9,9-Dioctyl-2,7-dimethylfluorene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is unique due to the presence of both chloromethyl and octyl groups on the fluorene core. This combination of functional groups provides a balance of reactivity and hydrophobicity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
470715-09-4 |
|---|---|
分子式 |
C31H44Cl2 |
分子量 |
487.6 g/mol |
IUPAC 名称 |
2,7-bis(chloromethyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C31H44Cl2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-22H,3-14,19-20,23-24H2,1-2H3 |
InChI 键 |
SNAGGTJGCSYKFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)

![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)

![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)

![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

